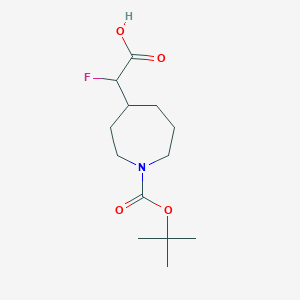
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C13H23NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azepane ring, which is further substituted with a fluoroacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Boc Protecting Group: The azepane ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azepane.
Fluoroacetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes involved in metabolic pathways, while the Boc-protected azepane ring can interact with biological receptors or proteins. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)acetic acid: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-fluoroacetic acid: Contains a piperidine ring instead of an azepane ring, leading to different biological and chemical properties.
Uniqueness
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is unique due to the combination of the Boc-protected azepane ring and the fluoroacetic acid moiety
生物活性
2-(1-(tert-Butoxycarbonyl)azepan-4-yl)-2-fluoroacetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C12H18FNO4
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to an azepane, along with a fluoroacetic acid moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to fatty acid metabolism, similar to other compounds targeting acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs) .
Pharmacological Properties
Research indicates that compounds with similar structures have shown various pharmacological effects, such as:
- Anti-inflammatory activity : Some derivatives have demonstrated the ability to modulate inflammatory pathways.
- Antidiabetic effects : By influencing lipid metabolism and insulin sensitivity, these compounds could potentially aid in managing type 2 diabetes .
Case Studies
- Inhibition of ACCs :
- Dual Modulators :
Data Table: Biological Activity Overview
属性
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-7-4-5-9(6-8-15)10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXBAFSUSZVHPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













